REACTION_CXSMILES
|
[Br-:1].[Br-:2].[Br-].[Al+3].BrBr.[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1>O>[Br:1][C:9]1[C:10]([Br:2])=[C:11]([CH3:14])[CH:12]=[CH:13][C:8]=1[F:7] |f:0.1.2.3|
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].[Al+3]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
by shaking with methylene chloride
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After increasing the temperature to +10° C.
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted
|
Type
|
WASH
|
Details
|
the methylene chloride phase was washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1F)C)Br
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |